molecular formula C21H22ClN3O3S B2627534 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 630084-57-0

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Cat. No.: B2627534
CAS No.: 630084-57-0
M. Wt: 431.94
InChI Key: ZVTMDRXJJOOQBW-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is a complex organic compound that features a combination of oxazole, piperazine, and sulfonyl functional groups

Preparation Methods

The synthesis of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction rate and yield.

Scientific Research Applications

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can be compared with similar compounds such as:

    1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring and a chlorophenyl group but has different substituents and ring structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-3-9-18(10-4-15)29(26,27)20-21(25-13-11-24(2)12-14-25)28-19(23-20)16-5-7-17(22)8-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTMDRXJJOOQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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